Ferrous picrate

Description

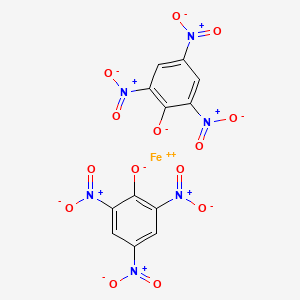

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3N3O7.Fe/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGBHHDZLVBFAS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4FeN6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14866-25-2 | |

| Record name | Iron dipicrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS PICRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC457HQ10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Ferrous Picrate Hexahydrate

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of ferrous picrate (B76445) hexahydrate. Intended for researchers, chemists, and professionals in drug development and materials science, this guide details the compound's synthesis, spectroscopic characteristics, thermal behavior, and stability. Quantitative data are systematically presented in tables for clarity and comparative analysis. Detailed experimental protocols for synthesis and characterization are provided, alongside graphical workflows generated using DOT language to illustrate key processes.

Introduction

Ferrous picrate hexahydrate is an iron(II) salt of picric acid, an organic compound formally known as 2,4,6-trinitrophenol. The presence of the ferrous (Fe²⁺) ion and the six molecules of water of hydration are critical to its chemical identity and stability.[1] While picric acid and its various metallic salts are well-known for their energetic properties, this compound has garnered interest primarily as a combustion catalyst in fuel additives.[2] The water of hydration plays a crucial role in desensitizing the compound, making the hexahydrate significantly more stable than its anhydrous form.[3][4] Understanding the fundamental chemical properties of this compound hexahydrate is essential for its safe handling, characterization, and application.

Chemical and Physical Properties

This compound hexahydrate is a crystalline solid whose properties are defined by the ferrous cation, two picrate anions, and the associated water molecules. The iron ion exists in the +2 oxidation state.[1] A summary of its key properties is presented in Table 1.

Table 1: General Properties of this compound Hexahydrate

| Property | Value | Reference |

| IUPAC Name | iron(2+);2,4,6-trinitrophenolate;hexahydrate | [5] |

| CAS Number | 14866-25-2 (anhydrous) | [5] |

| Molecular Formula | C₁₂H₄FeN₆O₁₄ · 6H₂O | |

| Molecular Weight | 620.14 g/mol | |

| Appearance | Yellow crystals | [1] |

| Iron Valence State | Fe²⁺ | [1] |

Synthesis and Preparation

This compound can be synthesized through several methods. The most common laboratory-scale preparations involve the direct reaction of metallic iron with picric acid or the salt metathesis reaction between a ferrous salt and a soluble picrate salt.[1]

-

Reaction with Iron Powder: A straightforward method involves reacting iron powder with a saturated aqueous solution of picric acid. The reaction proceeds at room temperature with stirring until the pH of the solution neutralizes, indicating the consumption of the acid.[1]

-

Reaction for Fuel Additives: For its application as a fuel additive, this compound is often produced by reacting non-powdered metallic iron, such as steel wool, with picric acid in a mixed solvent system typically containing an aromatic hydrocarbon, an aliphatic alcohol, and a trace amount of water.[6][7]

The general laboratory workflow for synthesis from iron powder is illustrated below.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a key technique for confirming the structure of this compound hexahydrate. The spectrum shows features characteristic of both the picrate anion and the water of hydration. The overall molecular form is very similar to that of picric acid.[1]

Table 2: Key FT-IR Absorption Bands for this compound Hexahydrate

| Wavenumber (cm⁻¹) | Assignment | Notes | Reference |

| 3000-3600 | O-H stretch | Broad peak, significantly larger than in picric acid due to the six molecules of water of hydration. | [1] |

| ~1480 | Aromatic C=C stretch / NO₂ group | Absorption in this region helps distinguish the picrate salt from picric acid. | [1] |

| ~600 | ν(Fe−O) | The iron-oxygen bond vibration is expected in this lower frequency region. | [8] |

Thermal Analysis

The thermal behavior of this compound hexahydrate is critical to understanding its stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) show that the compound undergoes dehydration followed by decomposition.

-

Dehydration: The water of hydration is lost in the temperature range of 300-400 K (27-127 °C).[1]

-

Decomposition: A key finding is that the hydrated form of this compound begins to decompose before it can be fully dehydrated to the anhydrous salt.[1] This suggests that the anhydrous form is highly unstable. The decomposition of ferrous salts upon heating typically leads to the formation of iron oxides and the release of gaseous products.

Table 3: Thermal Analysis Data for this compound Hydrate

| Analysis Type | Event | Temperature Range (K) | Notes | Reference |

| Thermogravimetry (TG) | Dehydration | 300 - 400 K | Corresponds to the loss of combined water molecules. | [1] |

| DSC / TGA | Decomposition | Begins before complete dehydration | The hydrated salt starts to decompose before forming the anhydrous salt, highlighting the instability of the anhydrous form. | [1] |

Stability and Hazards

Like many picrate salts, this compound poses significant hazards, particularly in its dry, anhydrous state.

-

Sensitivity: Dry picric acid and its metallic salts are highly sensitive to shock, heat, and friction and can be explosive.[3][9][10][11] this compound is no exception and readily forms upon contact between picric acid and iron or steel.[3][4]

-

Role of Hydration: The presence of water significantly reduces the sensitivity of the compound. This compound with a high number of water molecules of crystallization shows low sensitivity to friction and drop hammer tests.[1] It is crucial to maintain the hydration level to ensure safe handling.[10]

-

Toxicity: The parent compound, picric acid, is toxic by all routes of entry and is a skin and eye irritant.[3][10] Similar precautions should be taken when handling this compound.

The analytical workflow for characterizing the synthesized product is shown below.

Experimental Protocols

Synthesis of this compound Hexahydrate from Iron Powder[1]

-

Preparation of Picric Acid Solution: Prepare a saturated solution of picric acid in 500 mL of deionized water at room temperature.

-

Reaction: Slowly add 20 g of fine iron powder (e.g., 200 mesh) to the saturated picric acid solution.

-

Stirring: Stir the mixture continuously for approximately 2 hours at room temperature. Monitor the reaction by measuring the pH of the solution. The reaction is considered complete when the pH reaches approximately 6.

-

Filtration: Filter the reacted solution to remove any unreacted iron powder and other solid impurities.

-

Crystallization: Gently heat the filtrate to reduce its volume to about 200 mL. Pour the concentrated solution into a shallow container and allow it to dry in a well-ventilated area (e.g., a fume hood draft) to obtain yellow crystals of this compound hexahydrate.

Characterization Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain IR spectra using the KBr pellet method. Mix a small amount of the crystalline sample with dry potassium bromide powder and press it into a transparent pellet for analysis.[1]

-

Differential Scanning Calorimetry (DSC): Perform DSC measurements using a calibrated instrument. Use a sample weight of approximately 1 mg and a heating rate of 20 K/min under an inert atmosphere.[1]

-

Thermogravimetric Analysis (TGA): Conduct TGA on a small sample (approx. 1 mg) with a controlled heating rate (e.g., 20 K/min) to observe mass loss corresponding to dehydration and decomposition.[1]

-

Determination of Iron Valence: The Fe²⁺ state can be confirmed by a colorimetric test. The addition of potassium hexacyanoferrate(III) to a solution of the sample will produce a deep blue color (Turnbull's blue) in the presence of Fe²⁺ ions.[1]

Conclusion

This compound hexahydrate is a coordination compound whose properties are dominated by the energetic nature of the picrate anion and the stabilizing effect of the ferrous ion and its hydration sphere. Spectroscopic and thermal analyses confirm its structure and reveal a critical stability feature: the hydrated compound decomposes before complete dehydration, underscoring the hazards associated with the anhydrous form. The detailed synthesis and characterization protocols provided herein offer a framework for the safe and effective study of this material for its applications, particularly in the field of combustion science.

References

- 1. jes.or.jp [jes.or.jp]

- 2. fpc1.com [fpc1.com]

- 3. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. This compound | C12H4FeN6O14 | CID 12056057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]

- 7. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mcgill.ca [mcgill.ca]

- 10. Picric acid and picrate salts [tc.canada.ca]

- 11. oag.ca.gov [oag.ca.gov]

An In-depth Technical Guide to the Thermal Decomposition Analysis of Ferrous Picrate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the thermal analysis of ferrous picrate (B76445), an energetic material with applications ranging from historical explosives to modern fuel catalysts. The document details its thermal behavior, presents quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols, and includes visual diagrams of the analytical workflow and decomposition process.

Introduction: Understanding Ferrous Picrate

This compound, or iron(II) picrate, is a metal salt formed from the reaction of picric acid with iron.[1] Historically, metal picrates were studied for their explosive properties.[1] More recently, this compound has gained attention as a homogeneous combustion catalyst in fuels, where it enhances combustion efficiency and reduces soot emissions.[2][3] The thermal behavior of this compound is of critical importance for assessing its stability, safety, and performance, particularly as its sensitivity is highly dependent on its hydration state.[4][5]

This guide focuses on the methodologies used to characterize the thermal decomposition of this compound, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide quantitative data on mass loss and heat flow as a function of temperature.[6]

Thermal Decomposition Profile

The thermal decomposition of this compound is a multi-stage process that is significantly influenced by its water of crystallization.

-

Hydration State: this compound typically exists in a hydrated form, with studies identifying it as a hexahydrate (six water molecules) to an octahydrate (eight or more water molecules).[1][5] This crystalline water is a key factor in its stability, rendering the hydrated forms significantly less sensitive to friction and impact than the anhydrous form.[5]

-

Dehydration: The first stage of decomposition involves the loss of these water molecules. This dehydration process occurs upon heating, typically in the range of 300 K to 400 K (approximately 27 °C to 127 °C).[1][4]

-

Exothermic Decomposition: Following dehydration, the anhydrous this compound undergoes a strong exothermic decomposition. A critical finding from safety analysis is that under typical heating conditions, the hydrated salt begins to decompose before it is fully dehydrated.[5] This overlap of dehydration and decomposition is a crucial characteristic, as it suggests that the formation of the more hazardous anhydrous salt is unlikely under normal environmental conditions or rapid heating.[5] The decomposition of this compound initiates at a lower temperature and with less intensity (lower heat of reaction) compared to picric acid.[1][4]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data reported in the literature for the thermal analysis of this compound.

| Parameter | Value / Observation | Source Context |

| Hydration State | Hexahydrate (6 H₂O) to Octahydrate (8+ H₂O) | Determined by thermogravimetry and elemental analysis.[1][5] |

| Dehydration Temperature Range | 300 K - 400 K (27 °C - 127 °C) | The temperature range over which combined water molecules are lost.[1] |

| Decomposition Onset Temperature | Lower than picric acid | Determined by Differential Scanning Calorimetry (DSC).[1][4] |

| Decomposition Temperature | 523 K (250 °C) | Temperature at which this compound decomposes when used as a fuel catalyst.[2][3][7] |

| Heat of Reaction (Decomposition) | Less than that of picric acid | DSC measurements indicate a less intense exothermic reaction.[1][4] |

| Key Safety Observation | Decomposes before full dehydration | Under experimental heating, decomposition begins before all water is removed.[5] |

Experimental Protocols

This section provides a detailed methodology for the simultaneous TGA/DSC thermal analysis of this compound, based on standard practices for energetic materials.[6][8]

Sample Preparation

-

Handling Precautions: this compound is an energetic material. All handling must be conducted in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use non-sparking tools.

-

Sample Quantity: Weigh a small amount of the this compound sample, typically 1-5 mg, using a high-precision microbalance. A smaller sample size is crucial for analyzing energetic materials to minimize risk and prevent damage to the instrument.

-

Crucible Selection: Use an aluminum crucible with a pinhole lid. The pinhole allows for the controlled release of gaseous decomposition products, preventing pressure buildup while maintaining a relatively stable atmosphere around the sample.

TGA/DSC Instrument Parameters

The following are recommended starting parameters for a simultaneous TGA/DSC analysis. These may need optimization based on the specific instrument and sample characteristics.

-

Instrument Preparation:

-

Ensure the TGA/DSC instrument is clean and calibrated for both temperature and heat flow using standard reference materials (e.g., Indium for temperature and heat flow).

-

Perform a blank run with an empty, tared crucible to establish a stable baseline.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 500 °C. The final temperature should be sufficient to ensure complete decomposition.

-

Heating Rate: A controlled heating rate of 5-10 °C/min is recommended. Slower heating rates can provide better resolution of overlapping thermal events, such as dehydration and initial decomposition.[5]

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a consistent purge gas flow rate (e.g., 20-50 mL/min). This prevents oxidative reactions and ensures that the observed thermal events are solely due to thermal decomposition.

-

Data Analysis

-

TGA Curve Analysis:

-

Identify and quantify the mass loss steps. The initial mass loss corresponds to the dehydration of the sample. Calculate the percentage mass loss to determine the number of water molecules per formula unit of this compound.

-

The subsequent significant mass loss corresponds to the decomposition of the anhydrous salt.

-

-

DSC Curve Analysis:

-

Identify endothermic and exothermic peaks. Dehydration is typically an endothermic process (absorbs heat), which will appear as a peak in that direction.

-

The primary decomposition of this compound is a strong exothermic event (releases heat).

-

Integrate the area under the exothermic peak to quantify the heat of decomposition (ΔH), typically expressed in J/g.

-

Mandatory Visualizations

Experimental Workflow for TGA/DSC Analysis

Logical Pathway of Thermal Events

References

- 1. jes.or.jp [jes.or.jp]

- 2. fueltechnology.com.au [fueltechnology.com.au]

- 3. costeffective.com.au [costeffective.com.au]

- 4. This compound|CAS 14866-25-2|Research Chemical [benchchem.com]

- 5. Thermal hazard of iron picrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 7. fueltechnology.com.au [fueltechnology.com.au]

- 8. benchchem.com [benchchem.com]

The Solubility of Ferrous Picrate in Organic Solvents: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Known Solubility Characteristics of Ferrous Picrate (B76445)

Direct quantitative data for the solubility of ferrous picrate in various organic solvents is sparse. However, existing literature, primarily in the form of patents related to fuel additives, provides qualitative insights into its solubility.

This compound is synthesized and utilized in solutions, indicating its solubility in certain organic media. The most commonly cited solvent systems are mixtures of aromatic hydrocarbons and aliphatic alcohols. For instance, a process for producing this compound involves dissolving picric acid in a mixture of an aromatic hydrocarbon and an aliphatic alcohol in the presence of metallic iron.[1][2][3] This suggests that this compound is soluble in such mixtures.

Conversely, one method of purification of synthesized this compound involves the use of dichloromethane (B109758) to extract unreacted picric acid, implying that this compound has low solubility in this solvent.[4]

Table 1: Summary of Qualitative Solubility of this compound in Organic Solvents

| Solvent/Solvent System | Solubility | Inference from Literature |

| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Soluble (in combination with alcohols) | Used as a solvent in the synthesis of this compound for fuel additives.[1][3] |

| Aliphatic Alcohols (e.g., Butanol, Isopropanol) | Soluble (in combination with hydrocarbons) | A key component of the solvent system for this compound synthesis and stability.[1][5] |

| Dichloromethane | Likely Insoluble/Poorly Soluble | Used as a wash solvent to remove impurities during purification.[4] |

| Carbonaceous Fuels (e.g., Diesel) | Soluble | A primary application of this compound is as a fuel additive, indicating its solubility in the fuel matrix.[1] |

Experimental Protocol for Determination of Solubility

The following is a standard protocol for determining the solubility of a solid solute, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., toluene, isopropanol, acetone, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Glass vials with screw caps

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled bath for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Determination of Solute Concentration:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a suitable analytical method. For a chromophoric compound like this compound, UV-Vis spectrophotometry is a viable option. HPLC can also be used for more complex matrices.

-

Create a calibration curve using standard solutions of known this compound concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its analytical signal to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions

-

This compound is a derivative of picric acid, which is an explosive and toxic substance. Handle with extreme care in a well-ventilated fume hood.

-

Avoid friction, shock, and heat.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the organic solvents being used before commencing any experimental work.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for determining this compound solubility.

Logical Relationship in this compound Synthesis for Fuel Additives

This diagram outlines the logical relationship of components and steps in a typical synthesis of this compound for its application as a fuel additive, as described in the literature.

Caption: Synthesis of this compound for fuel additives.

Relevance to Drug Development

While the primary application of this compound is in catalysis, understanding the solubility of iron-containing compounds is crucial in drug development. Iron complexes are explored for various therapeutic applications, and their formulation requires careful consideration of their solubility in biocompatible solvents and physiological media. Although this compound itself is not a therapeutic agent due to the toxicity of the picrate anion, the methodologies for assessing the solubility of such organometallic compounds are transferable and essential for the pre-formulation and formulation stages of drug development.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application, particularly as a fuel additive. While quantitative data is scarce, qualitative information suggests its solubility in mixtures of aromatic hydrocarbons and aliphatic alcohols and its insolubility in dichloromethane. This guide provides a standardized experimental protocol to enable researchers to systematically determine the solubility of this compound in solvents relevant to their work. The provided workflows and safety information aim to facilitate further research into the properties and applications of this and similar compounds.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]

spectroscopic analysis of ferrous picrate (FT-IR, UV-Vis)

An In-depth Technical Guide on the Spectroscopic Analysis of Ferrous Picrate (B76445) (FT-IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous picrate, an iron (II) salt of picric acid, is a compound of interest due to its applications, notably as a fuel additive.[1][2] Its characterization is crucial for quality control and understanding its chemical properties. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes detailed experimental protocols, data presentation in tabular format, and a workflow diagram for the analytical process. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and general spectroscopic principles to provide a robust analytical framework.

Introduction

Picric acid is known to react with metals to form metallic picrates, which can be highly unstable.[3] this compound, containing the Fe²⁺ ion, has been synthesized through various methods, including the reaction of picric acid with iron powder or the reaction of an iron salt with another picrate solution.[1] The resulting hydrate (B1144303) of this compound has been identified as a hexahydrate to octahydrate.[1] Spectroscopic techniques like FT-IR and UV-Vis are essential for the structural elucidation and quantitative analysis of such compounds.[4][5][6] FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" for identification, while UV-Vis spectroscopy gives information about the electronic transitions within the molecule.[4][5]

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of a saturated picric acid solution with iron powder.[1] The reaction is stirred for several hours at room temperature, and the completion of the reaction can be monitored by the change in pH of the solution to approximately 6.[1] The resulting this compound can then be isolated by filtration.[1] An alternative method involves the reaction of iron sulfate (B86663) (FeSO₄) with barium picrate solution.[1]

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is expected to show characteristic bands for the picrate anion and vibrations associated with the iron-oxygen bond and water of hydration.

Expected FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the known spectra of picric acid, metal picrates, and metal-oxygen bonds.

| Wavenumber (cm⁻¹) | Assignment | Expected Characteristics |

| ~3400 | O-H stretching (water of hydration) | Broad band |

| ~1630 | C=C stretching (aromatic ring) | Sharp, strong band |

| ~1560 | Asymmetric NO₂ stretching | Strong band |

| ~1340 | Symmetric NO₂ stretching | Strong band |

| ~1270 | C-O stretching | Strong band |

| ~1160 | C-H in-plane bending | Medium band |

| ~910 | O-H bending (coordinated water) | Medium to weak band |

| ~790 | C-H out-of-plane bending | Strong band |

| ~600-500 | Fe-O stretching | Weak to medium band[7] |

Experimental Protocol for FT-IR Analysis

-

Sample Preparation:

-

Grind a small amount of the this compound sample with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[8]

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared Spectrometer.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or the empty ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with the expected values for this compound and related compounds.

-

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is useful for studying the electronic transitions in this compound. The spectrum is expected to show absorptions characteristic of the picrate anion and potentially d-d transitions of the ferrous ion.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., water or ethanol) is expected to exhibit the following absorption maxima (λmax).

| Wavelength (λmax, nm) | Assignment | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ~355 | π → π* transition of the picrate anion | High |

| ~400 | n → π* transition of the picrate anion | Low to medium |

| > 500 | d-d transitions of the [Fe(H₂O)₆]²⁺ complex | Very low |

Note: The exact positions and intensities of the d-d transitions for the ferrous ion can be weak and may be obscured by the stronger picrate absorptions. The UV-Vis absorption band for hydrated Fe³⁺ species is centered around 304 nm, while ferrous solutions can show absorbance at different wavelengths depending on the complex formed.[9]

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrumentation:

-

Use a double-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes with a 1 cm path length.

-

Set the wavelength range to 200-800 nm.

-

-

Data Acquisition:

-

Fill one cuvette with the solvent to be used as a blank.

-

Fill the other cuvette with the this compound solution.

-

Record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax).

-

If performing quantitative analysis, construct a calibration curve of absorbance versus concentration at a specific λmax to determine the concentration of unknown samples according to the Beer-Lambert law.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized this compound sample.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound using FT-IR and UV-Vis techniques provides valuable information for its identification, structural characterization, and quantification. Although detailed published spectra for this compound are scarce, a combination of knowledge about the picrate anion, the ferrous ion, and general principles of spectroscopy allows for the prediction of its key spectral features. The experimental protocols outlined in this guide provide a solid foundation for researchers and scientists to perform a thorough analysis of this compound. Careful execution of these methods will ensure accurate and reliable characterization of this compound for its various applications.

References

- 1. jes.or.jp [jes.or.jp]

- 2. fpc1.com [fpc1.com]

- 3. jes.or.jp [jes.or.jp]

- 4. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Enigmatic Structure of Ferrous Picrate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous picrate (B76445), the iron(II) salt of picric acid, is a compound of interest due to its energetic properties and potential applications. Its hydrated forms are known to exist, yet a comprehensive understanding of their crystal structures remains elusive. This technical guide consolidates the current knowledge on ferrous picrate hydrates, focusing on their synthesis, characterization, and the notable absence of a complete crystal structure determination in publicly accessible literature. While quantitative crystallographic data is unavailable, this document provides detailed experimental protocols for the preparation of this compound hydrates and summarizes their known physicochemical properties.

Introduction

Picrates, the salts of picric acid (2,4,6-trinitrophenol), are well-known energetic materials. The properties of these salts are significantly influenced by the nature of the cation and the presence of water of crystallization. This compound, or iron(II) picrate, has been investigated for its synthesis and thermal properties.[1] Elemental analysis and thermogravimetry studies have indicated that this compound can exist in hydrated forms, specifically as a hexahydrate to an octahydrate.[1] However, despite these observations, a detailed single-crystal X-ray diffraction study to elucidate the precise atomic arrangement within these hydrated crystals has not been reported in the available scientific literature.

The determination of a crystal structure is fundamental to understanding the relationship between a material's structure and its properties. For a compound like this compound, knowledge of its crystal packing, coordination geometry of the iron(II) ion, and the hydrogen bonding network involving the water molecules and picrate anions would provide invaluable insights into its stability, sensitivity, and performance.

Synthesis of this compound Hydrates

Two primary methods for the synthesis of this compound have been reported.[1] These methods yield a crystalline product that is a hydrated form of this compound.

Reaction of Picric Acid with Iron Powder

This method involves the direct reaction of a saturated aqueous solution of picric acid with iron powder.

Experimental Protocol:

-

A saturated solution of picric acid is prepared in water.

-

Iron powder (e.g., 200 mesh) is gradually added to the picric acid solution while stirring at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by the change in pH of the solution to approximately 6.

-

The solution is then filtered to remove any unreacted iron powder.

-

The filtrate is heated to concentrate the solution.

-

The concentrated solution is cooled, allowing for the crystallization of yellow this compound hydrate (B1144303).

-

The resulting crystals are collected and can be purified by extracting any unreacted picric acid with a suitable solvent.[1]

Reaction of Barium Picrate with Ferrous Sulfate (B86663)

This method involves a double displacement reaction between barium picrate and ferrous sulfate.

Experimental Protocol:

-

Barium picrate solution is prepared by reacting a saturated solution of picric acid with barium carbonate.

-

An aqueous solution of ferrous sulfate (FeSO₄) is added to the barium picrate solution.

-

The mixture is stirred for a couple of hours, leading to the precipitation of barium sulfate (BaSO₄).

-

The precipitate is removed by filtration.

-

The filtrate, containing this compound, is then heated to reduce its volume.

-

Upon cooling the concentrated solution, yellow crystals of this compound hydrate are formed.

-

The crystals are collected and dried.[1]

Physicochemical Characterization

Although a full crystal structure is not available, this compound hydrates have been characterized using various analytical techniques.

Elemental Analysis and Hydration State

Elemental analysis of synthesized this compound suggests the presence of water of crystallization. The results are consistent with the formation of a hexahydrate (Fe(C₆H₂N₃O₇)₂·6H₂O) to an octahydrate (Fe(C₆H₂N₃O₇)₂·8H₂O) .[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis has been employed to study the dehydration process of this compound hydrates. The dehydration of the combined water molecules is reported to occur in the temperature range of 300-400 K.[1]

Crystallographic Data: A Knowledge Gap

A thorough search of crystallographic databases and the scientific literature reveals a notable absence of a complete single-crystal X-ray diffraction study for this compound hydrates. Consequently, crucial data such as unit cell parameters, space group, and atomic coordinates are not available. The determination of these parameters is essential for a complete understanding of the material's solid-state structure.

For context, the table below is a placeholder to illustrate how such data would be presented.

Table 1: Hypothetical Crystallographic Data for this compound Hexahydrate

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆FeN₆O₂₀ |

| Formula Weight | 620.18 g/mol |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Calculated Density (g/cm³) | - |

| R-factor | - |

Note: The data in this table is hypothetical and serves only as a template for what would be expected from a crystallographic study.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound hydrates and the relationship between its different forms.

Conclusion and Future Outlook

While the synthesis and some properties of this compound hydrates are documented, a critical gap exists in our knowledge concerning their detailed crystal structure. The absence of crystallographic data limits a fundamental understanding of this energetic material. Future research should prioritize the growth of single crystals of this compound hydrates suitable for X-ray diffraction analysis. The successful determination of their crystal structures would provide a foundation for structure-property relationship studies, which are crucial for the rational design and development of new materials in the fields of energetic materials and beyond. Such studies would also be of interest to drug development professionals working with picrate salts or studying metal-ligand coordination and hydration in crystalline solids.

References

An In-depth Technical Guide to Ferrous Picrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous picrate (B76445), the iron(II) salt of picric acid, is a compound of interest primarily for its application as a combustion catalyst in fuels. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications. While detailed experimental data on its spectroscopic and crystallographic properties are not widely available in the public domain, this document consolidates the existing knowledge to serve as a foundational resource. The guide also outlines detailed experimental protocols for its synthesis based on published literature and addresses the critical safety and handling considerations associated with this energetic material. Due to the nature of its applications, this document focuses on the chemical and industrial aspects of ferrous picrate. There is no evidence in the reviewed literature to suggest its involvement in biological signaling pathways.

Chemical and Physical Properties

This compound is an iron(II) salt of 2,4,6-trinitrophenol (picric acid). Its properties are largely dictated by the presence of the picrate anion and the ferrous cation. The compound is often found in a hydrated form.

| Property | Value | Source |

| Molecular Formula | C₁₂H₄FeN₆O₁₄ | [1] |

| Molecular Weight | 512.04 g/mol | [1][2] |

| IUPAC Name | iron(2+);2,4,6-trinitrophenolate | [1] |

| Synonyms | Iron(II) picrate, Iron dipicrate | [1][3] |

| Appearance | Yellow or black crystals | |

| Hydration | Can exist as a hexahydrate to octahydrate |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The two primary approaches involve the direct reaction of picric acid with an iron source or a metathesis reaction between an iron salt and a soluble picrate salt.

Synthesis from Picric Acid and Iron Powder

This method involves the direct reaction of a saturated solution of picric acid with iron powder. The reaction proceeds at room temperature with stirring. The completion of the reaction can be monitored by the change in pH of the solution to approximately 6. The resulting this compound is then isolated by filtration, concentration, and drying.

Synthesis from Ferrous Sulfate (B86663) and Barium Picrate

An alternative method involves the reaction of ferrous sulfate with barium picrate in an aqueous solution. In this double displacement reaction, insoluble barium sulfate precipitates, leaving this compound in the solution. The this compound can then be obtained by filtering off the barium sulfate, followed by concentration and crystallization of the filtrate.

Synthesis for Fuel Additive Preparation

A method for producing this compound for use as a fuel additive involves dissolving picric acid in a mixture of an aromatic hydrocarbon and an aliphatic alcohol in the presence of a small amount of water and metallic iron. The resulting this compound solution is then blended with an organic solvent.[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on available literature.

Protocol for Synthesis from Picric Acid and Iron Powder

Materials:

-

Picric acid

-

Iron powder (200 mesh)

-

Deionized water

Procedure:

-

Prepare a saturated solution of picric acid in 500 mL of deionized water.

-

Slowly add 20 g of 200 mesh iron powder to the picric acid solution while stirring.

-

Continue stirring the mixture at room temperature for 2 hours. Monitor the pH of the solution until it reaches approximately 6.

-

Filter the reaction mixture to remove any unreacted iron powder.

-

Heat the filtrate to concentrate the solution to a volume of approximately 200 mL.

-

Pour the concentrated solution into a suitable container and allow it to dry under ventilation to obtain black crystals of this compound.

-

Purify the synthesized this compound by washing with dichloromethane to remove any unreacted picric acid.

Protocol for Synthesis from Ferrous Sulfate and Barium Picrate

Materials:

-

Picric acid

-

Barium carbonate

-

Ferrous sulfate (FeSO₄)

-

Deionized water

Procedure:

-

Prepare barium picrate by reacting a saturated solution of picric acid with an equimolar amount of barium carbonate in deionized water.

-

Prepare a solution of barium picrate in deionized water.

-

Add ferrous sulfate to the barium picrate solution and stir for 2 hours.

-

Filter the mixture to remove the precipitated barium sulfate.

-

Heat the filtrate to concentrate the solution to approximately 200 mL.

-

Allow the solution to dry under ventilation to obtain yellow crystals of this compound.

Spectroscopic and Crystallographic Characterization

-

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the picrate anion, which has strong absorptions in the UV and visible regions, giving it a characteristic yellow color. The ferrous ion (Fe²⁺) also has d-d transitions that may appear as weak absorptions in the visible or near-infrared region.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the nitro groups (NO₂) and the aromatic ring of the picrate anion. A broad peak in the 3000-3600 cm⁻¹ region would indicate the presence of water of hydration.[6]

-

NMR Spectroscopy: Due to the paramagnetic nature of the high-spin ferrous ion, obtaining high-resolution ¹H and ¹³C NMR spectra would be challenging. The signals would likely be very broad and significantly shifted.[7][8]

-

X-ray Crystallography: Single-crystal X-ray diffraction would be required to determine the precise crystal structure, including bond lengths, bond angles, and the coordination environment of the iron atom.[2][9] However, no such data for this compound has been found in the public domain.

Applications

The primary application of this compound is as a combustion catalyst in diesel fuel.[10]

Mode of Action as a Fuel Additive

When added to fuel, this compound is proposed to improve combustion efficiency through a multi-step process:

-

Primary Atomization: The solvent carrier for the this compound acts as a misting agent upon fuel injection, increasing the surface area of the fuel droplets.[10]

-

Secondary Atomization and Ignition: As the solvent evaporates, microcrystals of this compound are formed. These crystals absorb heat and ignite, creating multiple flame fronts and increasing the flame speed.[10]

-

Catalysis: The ignition of this compound releases iron radicals that catalyze the oxidation of carbon in the fuel, promoting a more complete and faster combustion.[10]

This improved combustion can lead to increased fuel efficiency, reduced engine deposits, and lower exhaust emissions.[10] this compound formulations have also been reported to have biocidal activity, controlling the growth of fungi, yeast, and bacteria in fuel.[10]

Safety and Handling

This compound should be handled with extreme caution due to the hazardous nature of picrates.

-

Explosive Hazard: Picrates are known to be sensitive to heat, shock, and friction. Dry picric acid is a high explosive, and its metal salts can be even more sensitive. It is crucial to avoid conditions that could lead to the detonation of this compound.

-

Toxicity: Picric acid is toxic if swallowed, inhaled, or absorbed through the skin.[11] Ferrous compounds can also be toxic in high doses.[12]

-

Handling Precautions:

-

Always handle this compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Avoid the formation of dust.[13]

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.

-

Ground all equipment containing the material to prevent electrostatic discharge.[11]

-

-

Spill and Waste Disposal: Spills should be cleaned up promptly using appropriate procedures to avoid dust generation. All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local regulations.[14]

Toxicology

-

Picric Acid: Picric acid is toxic and can cause irritation to the skin, eyes, and respiratory tract. Systemic effects can include headache, dizziness, nausea, vomiting, and in severe cases, damage to the liver and kidneys.

-

Ferrous Iron: Ingestion of large amounts of soluble iron salts can lead to gastrointestinal distress, and in severe cases, systemic toxicity affecting the cardiovascular system, liver, and central nervous system.[12]

Conclusion

This compound is a compound with a specific and important application as a fuel additive. This guide has summarized the available information on its chemical properties, synthesis, and handling. While there are significant gaps in the publicly available quantitative data, particularly spectroscopic and crystallographic information, the provided synthesis protocols and safety information serve as a valuable resource for researchers and professionals working with this material. Further research is warranted to fully characterize this compound and to explore any other potential applications.

Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of this compound as a fuel additive.

References

- 1. This compound | C12H4FeN6O14 | CID 12056057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. jes.or.jp [jes.or.jp]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. fpc1.com [fpc1.com]

- 11. fishersci.com [fishersci.com]

- 12. An autopsy report with a diagnostic clinical profile on fatal overdose of life-saving iron supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]

- 14. riccachemical.com [riccachemical.com]

Ferrous Picrate: A Technical Guide for Scientific Professionals

This technical guide provides an in-depth overview of ferrous picrate (B76445) (Iron(II) picrate), a compound primarily recognized for its application as a combustion catalyst in fuels. While its direct role in drug development is not established, this document collates its known chemical properties, synthesis protocols, and limited biological data to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may be exploring novel applications of iron-containing compounds.

Physicochemical Properties

Ferrous picrate, or iron(2+) 2,4,6-trinitrophenolate, is a salt formed from ferrous iron (Fe²⁺) and two picrate anions.[1] Its properties are largely influenced by the picric acid component, which is a known explosive.[3] As such, this compound and its precursor, picric acid, require careful handling.[3]

The hydrated form of this compound synthesized from iron powder and picric acid has been identified as a hexahydrate to octahydrate. The dehydration of this combined water occurs between 300-400K.

Table 1: Computed Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₄FeN₆O₁₄ | PubChem[1] |

| Molecular Weight | 512.04 g/mol | PubChem[1] |

| IUPAC Name | iron(2+);2,4,6-trinitrophenolate | PubChem[1] |

| CAS Number | 14866-25-2 | PubChem[1] |

| EC Number | 238-934-8 | PubChem[1] |

Note: The data presented are computed properties and may vary from experimental values.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound has been approached through several methods, primarily aimed at its application as a fuel additive. The key challenge in its production is to create a stable product, substantially free from ferric (Fe³⁺) compounds and other impurities, in a commercially viable manner.[3]

Method 1: Reaction of Metallic Iron with Picric Acid in a Solvent Mixture

This process involves the direct reaction of metallic iron with picric acid in a mixed solvent system to form a this compound solution.[3]

Materials:

-

Picric acid

-

Metallic iron (e.g., steel wool, non-powdered iron wire)[3][4]

-

Aromatic hydrocarbon (e.g., Solvent 100)[4]

-

Aliphatic alcohol (e.g., butanol, ethanol, isopropanol)[4]

-

Trace amount of water (0.01% to 0.12% of total liquid volume)[3]

-

Reaction vessel

Protocol:

-

Dissolve picric acid in a mixture of the aromatic hydrocarbon and the aliphatic alcohol. Since dry picric acid is explosive, it is typically supplied with water.[4]

-

Introduce a trace amount of water into the solution, adjusting the final concentration to between 0.01% and 0.12%.[3]

-

Add the metallic iron (e.g., steel wool) to the solution. The iron can be suspended in the solution or placed at the bottom of the reaction vessel.[4]

-

Agitate the mixture. The reaction is typically carried out at a temperature between 5°C and 60°C.[3][4]

-

Continue agitation for a sufficient period (e.g., 1 hour and 35 minutes) to achieve the desired concentration of ferrous iron (e.g., 1,425 ppm).[4]

-

Once the reaction is complete, remove any unreacted metallic iron and other insoluble materials from the this compound solution.[3]

-

The resulting solution, or "concentrate," can then be blended with an organic solvent to form the final fuel additive product, ensuring the final water content does not exceed 0.25% by volume for stability.[3]

Caption: Workflow for Synthesis Method 1.

Method 2: Reaction of Iron Powder with Saturated Picric Acid Solution

This method describes a laboratory-scale synthesis using iron powder.

Materials:

-

Picric acid

-

Iron powder (200 mesh)

-

Deionized water

-

Reaction vessel with stirrer

-

Filtration apparatus

Protocol:

-

Prepare a saturated aqueous solution of picric acid.

-

Slowly add iron powder (e.g., 20g) to the saturated picric acid solution while stirring at room temperature.

-

Continue stirring for approximately 2 hours. The completion of the reaction can be monitored by measuring the pH of the solution, which should turn to approximately pH 6.

-

Filter the reacted solution to separate the precipitate and any unreacted iron powder.

-

The filtrate, containing the this compound, can be heated and concentrated to obtain the product.

Caption: Workflow for Synthesis Method 2.

Applications & Biological Relevance

Primary Application: Fuel Combustion Catalyst

The predominant application of this compound is as a fuel additive, particularly for diesel fuels.[5][6] Its mechanism of action is considered threefold:

-

Primary Atomisation: The solvent carrier acts as a misting agent, increasing the fuel's surface area upon injection.[7]

-

Secondary Atomisation and Initiation: As the solvent evaporates, this compound microcrystals form, which absorb heat and ignite quickly. This creates multiple flame fronts, increasing the flame speed.[7]

-

Catalysis: Upon ignition, iron radicals are released, which act as catalysts between oxygen and carbon, promoting more complete and rapid combustion.[7]

Biological Activity and Toxicology

Direct research into the biological activity of this compound for pharmaceutical purposes is lacking. However, some relevant data can be noted:

-

Biocidal Activity: An Australian formulation of this compound, known as FTC, has been reported to possess strong biocidal activity, effectively controlling fungal, yeast, and bacterial growth in fuel systems.[7] This suggests a potential for antimicrobial properties, though this has not been explored in a clinical or pharmaceutical context.

-

Toxicology of Picric Acid: The toxicity of the picrate component is a significant consideration. A study on 2,4,6-trinitrophenol (picric acid) in rats demonstrated different toxicity profiles between newborn and young animals.[8] In young rats, administration at 100 mg/kg per day resulted in hemolytic anemia and testicular toxicity.[8] Given that this compound is a salt of picric acid, these toxicological findings are highly relevant for any potential biological application and highlight significant safety hurdles.

Context in Drug Development: The Role of Ferrous Iron (Fe²⁺)

While this compound is not used in medicine, ferrous iron (Fe²⁺) is critical in various biological and pharmaceutical contexts.

-

Iron Supplements: Ferrous salts like ferrous sulfate (B86663) and ferrous gluconate are common oral supplements for treating iron deficiency anemia, as the Fe²⁺ state is more readily absorbed than the Fe³⁺ state.[9] Research continues into novel delivery mechanisms, such as transdermal patches with ferrous sulfate nanoparticles, to improve bioavailability and patient compliance.[10]

-

Targeted Drug Delivery: The unique redox chemistry of iron is being explored for targeted drug delivery. For example, disease states characterized by high local concentrations of mobile ferrous iron, such as malaria, can be exploited.[11] Prodrugs have been designed with Fe²⁺-sensitive "triggers" that release the active therapeutic agent only in these specific, high-iron environments, thereby increasing efficacy and reducing off-target toxicity.[11]

Conclusion

This compound is a well-characterized compound with a clear, established role as a fuel combustion catalyst. Its synthesis is understood, though it requires careful handling due to the explosive nature of its picrate component.

For the drug development professional, this compound itself holds no current therapeutic application and its inherent toxicity presents a significant barrier. However, the compound serves as an interesting case study. Its documented biocidal properties, though limited to an industrial context, hint at a potential bioactivity that is largely unexplored. Furthermore, understanding the chemistry of this specific ferrous salt can inform the broader, highly active field of iron-based drug delivery and supplementation, where the controlled use and targeting of ferrous iron is a key strategy in developing next-generation therapeutics. Further research would be required to mitigate its toxicity and explore any potential therapeutic utility.

References

- 1. This compound | C12H4FeN6O14 | CID 12056057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. US7335238B2 - Method for producing this compound - Google Patents [patents.google.com]

- 4. US7157593B2 - this compound produced by a process utilizing a non-powdered metallic iron - Google Patents [patents.google.com]

- 5. Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fpc1.com [fpc1.com]

- 8. Comparative toxicity study of 2,4,6-trinitrophenol (picric acid) in newborn and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aspcapro.org [aspcapro.org]

- 10. A microneedle transdermal patch loaded with iron(ii) nanoparticles for non-invasive sustained delivery to combat anemia - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 11. Ferrous iron-dependent drug delivery enables controlled and selective release of therapeutic agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Explosive Properties of Hydrated Ferrous Picrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the explosive properties of hydrated ferrous picrate (B76445). Drawing from available scientific literature, this document details its synthesis, thermal behavior, and sensitivity to common stimuli. While specific quantitative data for some explosive characteristics of the hydrated form are not extensively reported in publicly available literature, this guide presents the known qualitative properties and the standardized experimental protocols used for their determination.

Introduction

Ferrous picrate, the iron(II) salt of picric acid, is a metallic picrate that has garnered interest primarily as a fuel additive. However, like many metallic picrates, it possesses energetic properties that necessitate a thorough understanding for safe handling and potential applications. The presence of water of hydration significantly influences its explosive characteristics, generally leading to a decrease in sensitivity compared to its anhydrous form. Hydrated this compound typically exists with six to eight water molecules (hexahydrate to octahydrate).[1] This guide focuses on the explosive and thermal properties of this hydrated compound.

Synthesis of Hydrated this compound

Hydrated this compound can be synthesized through several methods. The following outlines a common laboratory-scale procedure.

Experimental Protocol: Synthesis from Picric Acid and Iron Powder

This method involves the direct reaction of picric acid with iron powder in an aqueous solution.

Materials:

-

Picric acid (saturated aqueous solution)

-

Iron powder (e.g., 200 mesh)

-

Deionized water

-

Filtration apparatus

-

Heating and condensation apparatus

-

Plastic vat

Procedure:

-

A saturated solution of picric acid is prepared in deionized water.

-

Iron powder is slowly added to the stirred picric acid solution at room temperature.

-

The mixture is stirred for approximately two hours. The completion of the reaction can be monitored by measuring the pH of the solution, which will rise to approximately 6.[1]

-

The solution is then filtered to remove any unreacted iron powder.

-

The filtrate is heated and concentrated.

-

The concentrated solution is poured into a plastic vat to allow for the crystallization of hydrated this compound.

Explosive Properties

The explosive properties of hydrated this compound are significantly moderated by the presence of water of crystallization. Anhydrous picrates are generally more sensitive to stimuli such as impact and friction.[2]

Data Presentation

The following table summarizes the available quantitative data for the explosive properties of hydrated this compound.

| Property | Value | Remarks |

| Impact Sensitivity | Data Not Available | Qualitatively described as having low sensitivity due to the high number of water molecules of crystallization. |

| Friction Sensitivity | Data Not Available | Qualitatively described as having low sensitivity due to the high number of water molecules of crystallization. |

| Detonation Velocity | Data Not Available | No data found in the reviewed literature. |

Experimental Protocols for Sensitivity Testing

The impact sensitivity of energetic materials is commonly determined using a drop-hammer apparatus.

Apparatus:

-

Drop-hammer machine (e.g., ERL Type 12) with a specified weight (e.g., 2.5 kg or 5 kg).

-

Steel anvil and striker pin.

-

Sample holder.

-

Microphone and recording voltmeter to detect reaction.

Procedure:

-

A small, measured sample (e.g., 35-40 mg) of the explosive is placed on the anvil.

-

The striker is gently placed on top of the sample.

-

A weight is dropped from a known height onto the striker.

-

The outcome (reaction or no reaction, often determined by sound level) is recorded.

-

The drop height is varied in a systematic way (e.g., the Bruceton "up-and-down" method) for a series of tests.

-

The data is statistically analyzed to determine the 50% impact height (Dh50), which is the height from which the weight would be expected to cause a reaction in 50% of the trials. This value can be converted to energy (Joules).

The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method for determining the sensitivity of a substance to frictional stimuli.

Apparatus:

-

BAM friction apparatus, consisting of a fixed porcelain pin and a moving porcelain plate.

-

A loading arm with various weights to apply a known force.

Procedure:

-

A small amount of the test substance is placed on the porcelain plate.

-

The porcelain pin is lowered onto the sample, and a specific load is applied via the loading arm.

-

The porcelain plate is moved back and forth once under the pin over a distance of 10 mm.

-

The test is repeated six times at a given load.

-

If no reaction (e.g., spark, flame, or explosion) is observed, the load is increased to the next level.

-

The friction sensitivity is reported as the lowest load at which a reaction occurs in at least one of six trials.

Thermal Properties

The thermal stability of hydrated this compound is a critical aspect of its safety profile. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize its behavior upon heating.

Data Presentation

| Property | Value | Remarks |

| Hydration State | 6 to 8 H₂O molecules | Exists as a hexahydrate to an octahydrate.[1] |

| Dehydration Temperature Range | 300 K - 400 K (27 °C - 127 °C) | Dehydration of the water of crystallization occurs within this range.[1] |

| Decomposition Onset Temperature (DSC) | Lower than picric acid | The exact temperature is not specified in the available literature, but the decomposition of iron picrate begins at a lower temperature than that of picric acid.[1] |

| Heat of Exothermic Reaction (DSC) | Less than picric acid | The energy released during decomposition is less than that of picric acid.[1] |

Experimental Protocols for Thermal Analysis

DSC and TGA are often performed simultaneously (SDT) to correlate changes in mass with thermal events.

Apparatus:

-

A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.

-

Sample crucibles (e.g., aluminum, ceramic).

-

Inert purge gas (e.g., nitrogen).

Procedure:

-

A small, accurately weighed sample of hydrated this compound is placed in a crucible.

-

The crucible is placed in the instrument's furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas flow).

-

The TGA measures the change in mass of the sample as a function of temperature.

-

The DSC measures the difference in heat flow between the sample and a reference as a function of temperature.

-

The resulting thermograms are analyzed to determine the temperatures of dehydration (endothermic event in DSC, mass loss in TGA) and decomposition (exothermic event in DSC, significant mass loss in TGA).

Conclusion

Hydrated this compound is an energetic material whose explosive properties are significantly tempered by the presence of water of crystallization. It exhibits low sensitivity to impact and friction. Thermal analysis indicates that it undergoes dehydration before decomposition, with the decomposition initiating at a lower temperature but releasing less energy than picric acid. While qualitative data points to its relative stability, a lack of comprehensive quantitative data in the public domain for its key explosive parameters, such as impact sensitivity, friction sensitivity, and detonation velocity, highlights an area for further research to fully characterize this compound for safety and potential applications. The experimental protocols provided herein represent standard methodologies that can be employed to obtain this missing data.

References

synthesis of iron picrate by reaction of picric acid with iron powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of iron(II) picrate (B76445) through the direct reaction of picric acid with iron powder. Iron(II) picrate, a compound of interest for its energetic properties and potential applications in various fields, can be reliably synthesized in a laboratory setting. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visualization of the synthesis workflow.

Physicochemical Properties of Synthesized Iron(II) Picrate

The direct reaction of picric acid with iron powder yields iron(II) picrate as a hydrated salt. The properties of the synthesized product are summarized below.

| Property | Value | Reference |

| Chemical Formula | Fe(C₆H₂N₃O₇)₂·nH₂O | [1] |

| Iron Valence State | Fe²⁺ | [1] |

| Hydration State | Hexahydrate to Octahydrate | [1] |

| Dehydration Temperature | 300-400 K | [1] |

| Appearance | Yellow to black crystals | [1] |

Thermal Analysis Data

Thermal analysis provides critical information regarding the stability and decomposition of iron(II) picrate. The following table summarizes the key findings from Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) analyses.

| Analysis | Observation | Temperature | Reference |

| DSC | Onset of decomposition | Lower than picric acid | [1] |

| TG | Dehydration of combined water | 300-400 K | [1] |

Experimental Protocol: Synthesis of Iron(II) Picrate from Iron Powder and Picric Acid

This section provides a detailed methodology for the synthesis of iron(II) picrate as reported in the scientific literature.[1]

Materials:

-

Picric acid

-

Iron powder (200 mesh)

-

Deionized water

Equipment:

-

Beaker (1000 ml)

-

Magnetic stirrer

-

pH meter

-

Filtration apparatus

-

Drying oven or ventilation hood

Procedure:

-

Preparation of Saturated Picric Acid Solution: Dissolve a sufficient amount of picric acid in 500 ml of deionized water to create a saturated solution.

-

Reaction: Slowly add 20 g of 200 mesh iron powder to the saturated picric acid solution at room temperature.

-

Stirring: Stir the mixture for 2 hours. The reaction is considered complete when the pH of the solution reaches 6.

-

Filtration: Filter the reacted solution to separate the unreacted iron powder precipitate.

-

Drying: Dry the filtrate by ventilation in a fume hood to obtain the crystalline product. The resulting crystals may be yellow or black.

-

Purification: Purify the synthesized iron picrate by washing with dichloromethane to remove any unreacted picric acid.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of iron(II) picrate.

Caption: Reaction scheme for the synthesis of Iron(II) Picrate.

Caption: Experimental workflow for Iron(II) Picrate synthesis.

References

chemical properties of iron picrate synthesized by different methods

An In-depth Technical Guide to the Chemical Properties of Iron Picrate (B76445) Synthesized by Different Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron picrate, a metal salt of picric acid, exhibits a range of chemical properties that are highly dependent on its method of synthesis and degree of hydration. This technical guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of iron picrate. Detailed experimental protocols for two primary synthesis methods are presented, along with a comparative analysis of the resulting products. Key chemical properties, including thermal behavior, sensitivity to stimuli, and molecular structure, are discussed and supported by quantitative data. This document aims to serve as a critical resource for researchers in materials science, energetic materials, and drug development, where understanding the nuanced properties of metal-organic compounds is paramount.

Introduction

Picric acid and its metallic salts have been of significant interest since the early 20th century, primarily for their energetic properties.[1] Metallic picrates can be highly unstable and sensitive, a property that varies significantly with the associated metal cation.[2] Iron picrate, specifically, has been investigated for various applications, including as a fuel additive.[1] For professionals in drug development, understanding the behavior of iron-containing organometallic compounds is crucial, as iron complexes have been explored for their therapeutic potential.

The chemical and physical properties of iron picrate are not static; they are profoundly influenced by the synthetic route employed. Factors such as the valence state of the iron ion (Fe²⁺ or Fe³⁺), the number of water molecules in the crystal lattice (hydration state), and crystalline morphology can all be altered by the synthesis conditions.[1][3] This guide will delineate the chemical properties of iron picrate synthesized via two distinct and well-documented methods: the direct reaction of iron powder with picric acid and a metathesis reaction involving barium picrate and ferrous sulfate (B86663).

Synthesis Methodologies

Two principal methods for the laboratory-scale synthesis of iron(II) picrate are detailed below. The resulting products from both methods are hydrated crystalline solids.